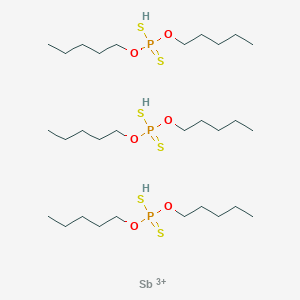
Antimony tris(O,O-dipentyl) tris(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(III) oxide , is an inorganic compound with the molecular formula Bi2O3 . It is one of the most important compounds of bismuth and exists in several polymorphic forms. Bismuth(III) oxide is a yellow solid and is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth(III) oxide can be synthesized through several methods:
Thermal Decomposition: Bismuth nitrate or bismuth carbonate can be thermally decomposed to produce bismuth(III) oxide. The reaction typically occurs at temperatures between 500°C and 600°C. [ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + 3O_2 ]
Precipitation Method: Bismuth salts such as bismuth chloride can be reacted with a base like sodium hydroxide to precipitate bismuth hydroxide, which is then calcined to form bismuth(III) oxide. [ BiCl_3 + 3NaOH \rightarrow Bi(OH)_3 + 3NaCl ] [ 2Bi(OH)_3 \rightarrow Bi_2O_3 + 3H_2O ]
Industrial Production Methods
In industrial settings, bismuth(III) oxide is often produced by the oxidation of bismuth metal in air at high temperatures. This method is efficient and yields high-purity bismuth(III) oxide.
Chemical Reactions Analysis
Types of Reactions
Bismuth(III) oxide undergoes various chemical reactions, including:
Reduction: Bismuth(III) oxide can be reduced to bismuth metal using reducing agents such as hydrogen or carbon. [ Bi_2O_3 + 3H_2 \rightarrow 2Bi + 3H_2O ]
Oxidation: Bismuth(III) oxide can be further oxidized to form bismuth(V) oxide under specific conditions. [ 2Bi_2O_3 + O_2 \rightarrow 2Bi_2O_5 ]
Substitution: Bismuth(III) oxide can react with acids to form bismuth salts. [ Bi_2O_3 + 6HCl \rightarrow 2BiCl_3 + 3H_2O ]
Common Reagents and Conditions
Reducing Agents: Hydrogen, carbon
Oxidizing Agents: Oxygen
Acids: Hydrochloric acid, sulfuric acid
Major Products
Bismuth Metal: From reduction reactions
Bismuth Salts: From substitution reactions
Scientific Research Applications
Bismuth(III) oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other bismuth compounds.
Biology: Investigated for its antimicrobial properties and potential use in medical applications.
Medicine: Used in the formulation of pharmaceuticals, particularly in the treatment of gastrointestinal disorders.
Industry: Employed in the production of ceramics, glass, and as a pigment in paints.
Mechanism of Action
The mechanism by which bismuth(III) oxide exerts its effects varies depending on the application:
Catalysis: Acts as a Lewis acid, facilitating various organic reactions.
Antimicrobial Activity: Disrupts microbial cell walls and interferes with enzyme function.
Pharmaceuticals: Forms protective coatings on mucosal surfaces, providing relief from gastrointestinal discomfort.
Comparison with Similar Compounds
Bismuth(III) oxide can be compared with other metal oxides such as:
Antimony(III) oxide (Sb2O3): Similar in structure but has different chemical reactivity and applications.
Lead(II) oxide (PbO): Shares some properties with bismuth(III) oxide but is more toxic and has different industrial uses.
List of Similar Compounds
- Antimony(III) oxide (Sb2O3)
- Lead(II) oxide (PbO)
- Tin(IV) oxide (SnO2)
Bismuth(III) oxide stands out due to its lower toxicity and unique combination of properties, making it suitable for a wide range of applications.
Properties
CAS No. |
15874-50-7 |
|---|---|
Molecular Formula |
C30H69O6P3S6Sb+3 |
Molecular Weight |
933.0 g/mol |
IUPAC Name |
antimony(3+);dipentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/3C10H23O2PS2.Sb/c3*1-3-5-7-9-11-13(14,15)12-10-8-6-4-2;/h3*3-10H2,1-2H3,(H,14,15);/q;;;+3 |
InChI Key |
PGDQOTPSEQGAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=S)(OCCCCC)S.CCCCCOP(=S)(OCCCCC)S.CCCCCOP(=S)(OCCCCC)S.[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















